Lipophilicity (XLogP3): 13.3% Higher logP Than Unsubstituted Benzyl Analog, 21.4% Higher Than 4-Positional Isomer
The target compound exhibits an XLogP3 of 3.4, compared to 3.0 for the direct unsubstituted benzyl analog 2-(benzylthio)pentan-3-one (CAS 117139-61-4), and 2.8 for the positional isomer 4-((2-methylbenzyl)thio)pentan-2-one (CAS 1342580-54-4) [1]. The +0.4 logP increment over the unsubstituted analog corresponds to approximately 2.5-fold greater octanol partitioning at equilibrium, and the +0.6 increment over the 4-isomer represents approximately 4-fold greater partitioning . Topological polar surface area (TPSA) is identical across all three compounds at 42.4 Ų, confirming that the lipophilicity shift is driven by the additional methyl group on the aromatic ring and the positional arrangement, not by changes in polar functionality [2].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 (PubChem Cactvs XLogP3 3.0) |
| Comparator Or Baseline | Comparator 1: 2-(Benzylthio)pentan-3-one, XLogP3 = 3.0; Comparator 2: 4-((2-Methylbenzyl)thio)pentan-2-one, XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = +0.4 vs unsubstituted benzyl analog (+13.3%); ΔXLogP3 = +0.6 vs 4-positional isomer (+21.4%) |
| Conditions | PubChem computed XLogP3 values; consistent Cactvs 3.4.6.11 computational method across all compounds |
Why This Matters
Higher logP directly influences compound retention time in reversed-phase chromatography, membrane permeability in cell-based assays, and organic-phase partitioning during extraction—making this compound the preferred choice where increased lipophilicity is desired without altering the polar surface area.
- [1] PubChem. Computed Properties: XLogP3 for CID 64865887 = 3.4, CID 64867384 = 3.0, CID 64726074 = 2.8. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-12). View Source
- [2] PubChem. TPSA: CID 64865887 = 42.4 Ų, CID 64867384 = 42.4 Ų, CID 64726074 = 42.4 Ų. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-12). View Source
